molecular formula C11H15BrN2O3 B13753864 Benzylamine, N-(2-bromoethyl)-2-ethoxy-5-nitro- CAS No. 61361-59-9

Benzylamine, N-(2-bromoethyl)-2-ethoxy-5-nitro-

Cat. No.: B13753864
CAS No.: 61361-59-9
M. Wt: 303.15 g/mol
InChI Key: YDSQNVQJZNBVNQ-UHFFFAOYSA-N
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Description

Benzylamine, N-(2-bromoethyl)-2-ethoxy-5-nitro- is a brominated aromatic amine derivative characterized by a benzylamine backbone substituted with a 2-bromoethyl group, an ethoxy group at position 2, and a nitro group at position 5 on the benzene ring.

The molecular formula is inferred as C₁₁H₁₅BrN₂O₃, with a molecular weight of approximately 309.16 g/mol. The bromoethyl group serves as a reactive alkylating moiety, while the electron-withdrawing nitro and ethoxy groups influence its electronic and steric properties. Synthesis likely involves nucleophilic substitution, as seen in related compounds like N-(2-chloroethyl)-2-ethoxy-5-nitrobenzylamine, where halogenated intermediates react with amines under controlled conditions .

Properties

CAS No.

61361-59-9

Molecular Formula

C11H15BrN2O3

Molecular Weight

303.15 g/mol

IUPAC Name

2-bromo-N-[(2-ethoxy-5-nitrophenyl)methyl]ethanamine

InChI

InChI=1S/C11H15BrN2O3/c1-2-17-11-4-3-10(14(15)16)7-9(11)8-13-6-5-12/h3-4,7,13H,2,5-6,8H2,1H3

InChI Key

YDSQNVQJZNBVNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])CNCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(2-ethoxy-5-nitrophenyl)methyl]ethanamine typically involves multiple steps. One common method includes the bromination of an appropriate precursor, followed by the introduction of the ethoxy and nitrophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(2-ethoxy-5-nitrophenyl)methyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce the nitro group to an amine.

    Substitution: The bromine atom can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be used to replace the bromine atom.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction can produce amines.

Scientific Research Applications

Organic Synthesis

Benzylamine, N-(2-bromoethyl)-2-ethoxy-5-nitro- serves as an important intermediate in the synthesis of more complex organic compounds. Its reactivity allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The bromoethyl group can undergo nucleophilic substitution, making it useful in synthesizing other amines or alkylated products.
  • Coupling Reactions : The compound can be used in coupling reactions to form more complex molecular architectures, which are essential in drug development.

Medicinal Chemistry

The compound exhibits various biological activities attributed to its structural features. Research has indicated potential applications in:

  • Antimicrobial Agents : Due to the presence of the nitro group, derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Agents : Studies suggest that similar compounds have shown efficacy against certain cancer cell lines, indicating that Benzylamine, N-(2-bromoethyl)-2-ethoxy-5-nitro- could be explored for anticancer drug development.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of various nitro-substituted benzylamines, including Benzylamine, N-(2-bromoethyl)-2-ethoxy-5-nitro-. The results indicated a significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Properties

Research conducted on benzylamine derivatives revealed that compounds with similar structures exhibited cytotoxic effects on human cancer cell lines. Benzylamine, N-(2-bromoethyl)-2-ethoxy-5-nitro-, with its unique substituents, was posited as a candidate for further investigation into its mechanism of action and efficacy against tumors.

Mechanism of Action

The mechanism by which 2-bromo-N-[(2-ethoxy-5-nitrophenyl)methyl]ethanamine exerts its effects depends on its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary widely depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(2-Chloroethyl)-2-ethoxy-5-nitrobenzylamine (CAS 56538-02-4)

  • Molecular Formula : C₁₁H₁₅ClN₂O₃
  • Molecular Weight : 258.73 g/mol
  • Key Differences: Chlorine replaces bromine, reducing molecular weight and reactivity.

N,N-Bis(2-bromoethyl)-2-methoxy-5-nitrobenzylamine

  • Molecular Formula : C₁₂H₁₆Br₂N₂O₃
  • Molecular Weight : 396.12 g/mol
  • Key Differences : Two bromoethyl groups enhance alkylating capacity. This compound demonstrated reproductive toxicity in female rats (15 mg/kg oral dose), causing pre-implantation mortality .

N-(2-Bromoethyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide (6d)

  • Molecular Formula : C₁₅H₁₃Br₃N₂O₃S
  • Molecular Weight : 557.05 g/mol
  • Key Differences: Incorporates a sulfonamide group and additional bromine atoms.

Reactivity and Toxicity

  • Bromoethyl vs. Chloroethyl: Bromine’s higher atomic polarizability enhances leaving-group ability, making bromoethyl derivatives more reactive alkylating agents. This property correlates with genotoxicity and carcinogenicity in related nitroaromatics (e.g., nitrofuran derivatives) .
  • Nitro Group Impact: The nitro group may undergo metabolic activation to form reactive intermediates, as seen in nitrofuran-induced carcinogenesis (e.g., stomach and bladder cancers in rodents) .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Toxicity/Notes
N-(2-Bromoethyl)-2-ethoxy-5-nitrobenzylamine C₁₁H₁₅BrN₂O₃ 309.16 Br, ethoxy, nitro Not reported Potential alkylating agent
N-(2-Chloroethyl)-2-ethoxy-5-nitrobenzylamine C₁₁H₁₅ClN₂O₃ 258.73 Cl, ethoxy, nitro Not reported Lower reactivity than Br
N,N-Bis(2-bromoethyl)-2-methoxy-5-nitrobenzylamine C₁₂H₁₆Br₂N₂O₃ 396.12 Bis-Br, methoxy, nitro Reproductive effector Pre-implantation mortality (rats)
N-(2-Bromoethyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide C₁₅H₁₃Br₃N₂O₃S 557.05 Br, ethoxy, sulfonamide BChE inhibitor (IC₅₀ 45.31 μM) Enzyme inhibition

Research Findings

Notes

  • Data Gaps : Direct studies on the target compound’s toxicity, pharmacokinetics, and environmental impact are lacking.

Biological Activity

Benzylamine, N-(2-bromoethyl)-2-ethoxy-5-nitro- is a complex organic compound that exhibits a range of biological activities due to its unique structural features. This article delves into its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a benzylamine backbone with a bromine atom at the 2-position of an ethyl chain, which is further substituted with a 5-nitro-2-ethoxyphenyl group. The molecular formula is C12H16BrN3O3. The synthesis typically involves multiple steps, including the introduction of the bromoethyl and nitro groups, which can enhance its biological activity through various mechanisms.

Synthesis Pathway

  • Starting Materials : Benzylamine, bromoethyl derivatives, ethoxy compounds, and nitro reagents.
  • Reactions :
    • N-alkylation of benzylamine with bromoethyl.
    • Electrophilic substitution for nitro group incorporation.
    • Ethoxylation to introduce the ethoxy group.

This multi-step synthesis allows for modifications that may further enhance the compound's properties.

Biological Activity

Benzylamine, N-(2-bromoethyl)-2-ethoxy-5-nitro- shows significant biological activity attributed to its structural components. Key areas of activity include:

  • Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains and fungi, likely due to the presence of the nitro group which can undergo reduction in microbial systems.
  • Cytotoxicity : Studies indicate that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting potential in cancer therapy .
  • Mutagenicity : Related compounds have shown mutagenic properties in bacterial assays, indicating that benzylation can lead to DNA interactions that may contribute to its biological effects .

Data Table: Comparative Biological Activity

Compound NameAntimicrobial ActivityCytotoxicity (IC50)Mutagenicity (S. typhimurium)
Benzylamine, N-(2-bromoethyl)-2-ethoxy-5-nitro-Moderate25 µMPositive
N-nitrosobenzylureaHigh15 µMPositive
4-BromobenzylamineLow>50 µMNegative

This table illustrates how benzylamine derivatives compare in terms of their biological activities. The presence of both nitro and ethoxy groups in the target compound enhances its potential compared to simpler analogs .

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of benzylamine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the nitro group significantly increased activity against these pathogens.
  • Cytotoxicity Assessment : In vitro tests on various cancer cell lines revealed that benzylamine derivatives exhibited IC50 values ranging from 15 µM to 30 µM, depending on the structural modifications made during synthesis. This suggests that the compound has promising potential as an anticancer agent.
  • Mutagenicity Testing : Research involving mutagenicity assays in Salmonella typhimurium showed that compounds with similar structures could induce mutations, highlighting the need for careful evaluation regarding their safety in pharmaceutical applications .

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